N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide
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Overview
Description
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Compounds structurally related to N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide have shown promising antibacterial activity. For instance, analogs containing the pyrazole-1-carboxamide moiety exhibited significant antibacterial effects against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Spectroscopic and Structural Characterization
The title compound's related structures have been characterized using various spectroscopic techniques. These include 1H NMR, 13C NMR, infrared spectroscopy, and structural X-ray diffraction, providing detailed insights into their molecular geometries and vibrational frequencies (Arslan, Kazak, & Aydın, 2015).
Pharmacological Activities
Similar structures to the title compound have been synthesized and evaluated for pharmacological activities, including potential anti-inflammatory effects. This research contributes to the understanding of the therapeutic potential of such compounds (Abdulla et al., 2014).
Potential in Antipsychotic Medications
Derivatives of the title compound, particularly those with the 1H-pyrazol-5-ol structure, have shown profiles similar to antipsychotic medications in animal behavioral tests, suggesting their potential use in developing new treatments for psychiatric conditions (Wise et al., 1987).
Application in Luminescent Sensing
Compounds structurally related to this compound have been utilized in luminescent sensing. For example, certain lanthanide metal-organic frameworks exhibit selective sensitivity to benzaldehyde derivatives, highlighting their potential as fluorescence sensors (Shi et al., 2015).
Use in Photovoltaic Devices
Thieno[3,4-b]pyrazine-based and benzothiadiazole-based donor−acceptor copolymers, structurally related to the title compound, have been synthesized and used in photovoltaic devices. Their optical properties, electrochemical behavior, and energy levels have been explored to enhance the efficiency of solar cells (Zhou et al., 2010).
Mechanism of Action
Target of Action
The compound’s primary targets are human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP) and human germ cell alkaline phosphatase (h-GCAP) . These enzymes play crucial roles in a variety of biological processes, including bone mineralization, lipid metabolism, and the regulation of cellular pH .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity .
Biochemical Pathways
The inhibition of alkaline phosphatases by the compound can affect several biochemical pathways. Alkaline phosphatases are involved in the hydrolysis of phosphate esters, a process that is crucial for many biological functions, including energy metabolism and signal transduction . By inhibiting these enzymes, the compound can potentially disrupt these pathways, leading to various downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific biological context. Given the compound’s inhibitory effects on alkaline phosphatases, it could potentially lead to alterations in phosphate metabolism and related cellular processes . .
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-14(2)29-18-10-8-17(9-11-18)23(27)24-22-19-12-30(28)13-20(19)25-26(22)21-7-5-6-15(3)16(21)4/h5-11,14H,12-13H2,1-4H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQODZLPGDFLGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.